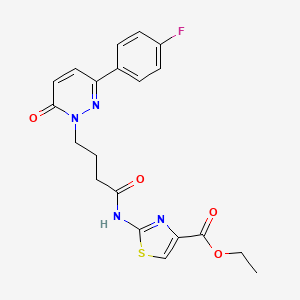

ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

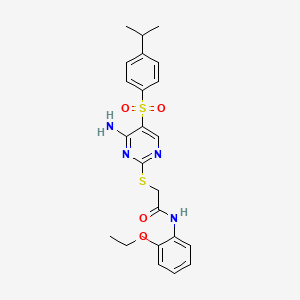

This compound is a derivative of thiazole, pyridazine, and fluorophenyl groups. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . Fluorophenyl group is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyridazine rings would contribute to the compound’s aromaticity, making it relatively stable. The fluorophenyl group would likely be electron-withdrawing, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water. The compound might also exhibit fluorescence or phosphorescence due to its aromaticity .Scientific Research Applications

Synthesis and Biological Activities

- Microwave-assisted synthesis of related molecules has been explored, highlighting their potential antimicrobial, antilipase, and antiurease activities. These compounds, including thiazole and pyridazin derivatives, possess notable activity against various microorganisms (Başoğlu et al., 2013).

Antimicrobial Properties

- Investigations into thiazole and fused derivatives, including compounds structurally similar to ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)thiazole-4-carboxylate, have shown antimicrobial activities. These studies emphasize their effectiveness against bacterial and fungal pathogens (Wardkhan et al., 2008).

Structural Analysis

- Detailed structural analysis of similar thiazole compounds has been performed, providing insights into their molecular interactions and stability, which is crucial for understanding their biological functions (Lynch & Mcclenaghan, 2004).

Enzymatic Activity Enhancement

- Certain compounds, including pyrazolopyrimidinyl derivatives, have shown to significantly enhance the reactivity of enzymes like cellobiase. This suggests a potential application in enzymatic activity modulation (Abd & Awas, 2008).

Antituberculosis Potential

- Thiazole-aminopiperidine hybrid analogues, similar in structure to the compound , have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight their potential as antituberculosis agents (Jeankumar et al., 2013).

Anticancer Activity

- Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity. These compounds showed promising anticancer properties in vitro against various human tumor cell lines (El-Subbagh et al., 1999).

Synthetic Studies on Pharmaceuticals

- The compound and its related structures have been involved in the synthesis of pharmaceuticals, illustrating their importance in drug development (Hirotsu et al., 1970).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many aromatic compounds are irritants and can be harmful if ingested, inhaled, or come into contact with the skin. The presence of a fluorine atom could also potentially make the compound toxic .

properties

IUPAC Name |

ethyl 2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S/c1-2-29-19(28)16-12-30-20(22-16)23-17(26)4-3-11-25-18(27)10-9-15(24-25)13-5-7-14(21)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKRVOQXCAYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2585186.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)